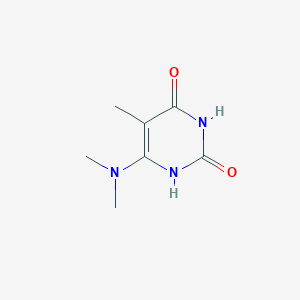

5-Methyl-6-dimethylaminouracil

Description

Historical Context of Uracil (B121893) Analogues in Drug Discovery

The journey of uracil analogues in drug discovery began with the recognition that subtle structural modifications to endogenous molecules could lead to profound pharmacological effects. A landmark example is the development of 5-fluorouracil, an anticancer drug that functions as an antimetabolite, disrupting nucleic acid synthesis in rapidly dividing cancer cells. acs.org This early success spurred further investigation into the chemical space around the uracil core. Over the decades, researchers have systematically explored substitutions at the N1, N3, C5, and C6 positions of the pyrimidine (B1678525) ring, leading to the discovery of compounds with antiviral, antibacterial, and antifungal properties. iucr.orglookchem.comtezu.ernet.in This historical progression underscores the enduring importance of uracil analogues as a privileged scaffold in the quest for new medicines.

Relevance of the Uracil Scaffold in Bioactive Molecules

The uracil scaffold's prevalence in bioactive molecules stems from its ability to mimic the natural nucleobase, allowing it to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai Its planar structure and hydrogen bonding capabilities are crucial for molecular recognition processes. Modifications to the uracil ring can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. For instance, the introduction of different functional groups can lead to compounds that act as enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions. The versatility of uracil chemistry has enabled the creation of large libraries of derivatives for high-throughput screening, accelerating the identification of new drug leads. nih.gov

Overview of Research Directions for 5-Methyl-6-dimethylaminouracil and Related Structures

While extensive research has been conducted on a wide range of uracil derivatives, specific investigations into this compound are less prevalent in the public domain. However, the structural motifs present in this compound—a methyl group at the 5-position and a dimethylamino group at the 6-position—are of significant interest in medicinal chemistry. The methyl group at C5 is a known feature in thymine (B56734) (5-methyluracil), a key component of DNA, suggesting potential interactions with enzymes that process nucleic acids. The dimethylamino group at C6 is a common substituent in various bioactive compounds and can influence properties such as solubility and receptor binding.

Research on closely related structures provides insights into potential applications. For example, derivatives of 6-aminouracil (B15529) have been investigated for their diverse biological activities. tezu.ernet.in Furthermore, a derivative of 5-dimethylaminouracil, specifically 6-benzyl-1-benzyloxymethyl-5-dimethylaminouracil, has been synthesized and evaluated as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov This finding suggests that the this compound core could serve as a valuable building block for the development of novel antiviral agents.

Scope of the Academic Inquiry into this compound Research

The academic inquiry into this compound is currently at a nascent stage, with its primary identity being that of a research compound available for further investigation. Its molecular formula is C7H11N3O2, and it is identified by the CAS Number 70629-11-7. guidechem.com While dedicated studies on its synthesis, characterization, and biological activity are limited, the foundational knowledge of uracil chemistry provides a strong basis for future exploration. The synthesis of related compounds, such as 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, has been reported, involving the reaction of 6-amino-1,3-dimethylbarbituric acid with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). iucr.org This suggests a potential synthetic route for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(10(2)3)8-7(12)9-6(4)11/h1-3H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWWIUKFNVOJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628600 | |

| Record name | 6-(Dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-11-7 | |

| Record name | 6-(Dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 6 Dimethylaminouracil and Its Analogues

Strategic Approaches to Uracil (B121893) Ring Functionalization

The uracil ring possesses distinct electronic characteristics that guide its reactivity. The C5-C6 double bond is electron-rich, making it susceptible to electrophilic attack, while the carbon atoms, particularly C6, can be rendered electrophilic to allow for nucleophilic substitution, providing a dualistic approach to its functionalization.

The uracil ring is inherently electron-rich, which predisposes its C5 position to react readily with a variety of electrophilic agents. researchgate.net This reactivity is a fundamental strategy for introducing substituents at this position. Classical electrophilic substitution reactions include halogenation, where uracil is treated with agents like bromine in acetic acid to yield 5-bromouracil. researchgate.netmdpi.com

Modern advancements have expanded this toolbox significantly. Transition-metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for C5-functionalization. thieme-connect.deresearchgate.net These methods often proceed through mechanisms like electrophilic metalation-deprotonation, enabling the direct coupling of uracils with various partners. nih.gov For instance, direct C-H activation and arylation at the C5 position can be achieved under palladium catalysis, eliminating the need for pre-functionalized uracil precursors and offering a more atom-economical route. thieme-connect.denih.gov This approach is consistent with the typical regioselectivity for electrophilic aromatic substitution on the uracil ring. nih.gov

Introducing an amine group onto the uracil ring, particularly at the C6 position, is commonly achieved via nucleophilic substitution. libretexts.orgstudymind.co.uk This strategy requires a precursor where the target carbon atom is activated by a suitable leaving group, most commonly a halogen like chlorine. The synthesis of 6-chlorouracil (B25721) derivatives provides key intermediates for this purpose. actascientific.comresearchgate.net

The reaction involves the attack of a nucleophilic amine on the electron-deficient C6 carbon of a 6-halouracil. researchgate.net The presence of the halogen atom makes the C6 position electrophilic and susceptible to displacement. This reaction is a robust and widely used method for synthesizing various 6-aminouracil (B15529) derivatives. The process typically uses an amine, such as dimethylamine (B145610) for the target compound, dissolved in a suitable solvent, often with a base to neutralize the generated acid. libretexts.org The versatility of this method allows for the introduction of a diverse range of primary and secondary amines onto the uracil core. researchgate.net

Specific Synthetic Pathways to 5-Methyl-6-dimethylaminouracil

The synthesis of this compound can be approached from different precursors, primarily leveraging the principles of nucleophilic substitution on a pre-functionalized uracil ring.

A theoretical pathway to this compound could start from 5-methyluracil (thymine). However, the direct C-H amination at the C6 position of an unactivated uracil ring is challenging. A more viable, multi-step approach involves the initial functionalization of 5-methyluracil to introduce a leaving group at the C6 position. This can be accomplished through chlorination or bromination, converting the 5-methyluracil into a 6-halo-5-methyluracil intermediate. This intermediate is then susceptible to nucleophilic attack by dimethylamine, following the principles outlined in section 2.1.2, to yield the final product.

The most direct and well-established route for synthesizing this compound involves the derivatization of a 6-chloro-5-methyluracil precursor. This method is a classic example of nucleophilic aromatic substitution.

The reaction proceeds by treating 6-chloro-5-methyluracil with dimethylamine in a suitable solvent. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic C6 carbon, displacing the chloride ion and forming a new C-N bond. The reaction is often facilitated by heating and may be carried out in a polar solvent like ethanol (B145695) or dimethylformamide (DMF). actascientific.comresearchgate.net This pathway is efficient and provides good yields of the desired 6-amino substituted product. The general reaction scheme is highly adaptable for producing a wide variety of 6-amino-5-methyluracil analogues by simply changing the amine reagent.

| Precursor | Reagent | Solvent | Conditions | Product | Reference Analogy |

|---|---|---|---|---|---|

| 6-Chloro-5-methyluracil | Dimethylamine | Ethanol or DMF | Heating/Reflux | This compound | actascientific.comresearchgate.net |

Modern Synthetic Techniques and Green Chemistry Principles

In recent years, the synthesis of pyrimidine (B1678525) derivatives has increasingly incorporated modern techniques and the principles of green chemistry to improve efficiency, reduce waste, and enhance safety. rasayanjournal.co.in These approaches are highly relevant to the synthesis of this compound and its analogues.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. juniperpublishers.com For the synthesis of uracil derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products compared to conventional heating methods. mdpi.comjuniperpublishers.com

The principles of green chemistry also emphasize the use of environmentally benign solvents. rasayanjournal.co.in Researchers have successfully utilized water as a solvent for the synthesis of certain uracil derivatives, which minimizes the use of volatile organic compounds. actascientific.comresearchgate.net Furthermore, the development of highly efficient catalytic systems reduces the need for stoichiometric reagents, minimizes waste, and allows for reactions to proceed under milder conditions. researchgate.netresearchgate.net For instance, the use of recyclable catalysts in the synthesis of uracil compounds aligns with green chemistry goals by simplifying product purification and reducing the environmental impact of chemical production. rasayanjournal.co.inresearchgate.net

| Technique | Principle | Advantage | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Alternative energy source | Reduced reaction times, higher yields | mdpi.comjuniperpublishers.com |

| Aqueous Synthesis | Use of green solvents | Reduced environmental impact, improved safety | actascientific.comresearchgate.net |

| Catalysis | Increased reaction efficiency | Lower energy consumption, high selectivity, catalyst recyclability | researchgate.netresearchgate.net |

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single operation. This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation. In the context of uracil chemistry, MCRs involving 6-aminouracil derivatives, which are structurally similar to this compound, have been extensively explored for the synthesis of fused heterocyclic systems. semanticscholar.orgbenthamdirect.comresearchgate.net

A notable example is the three-component reaction of 6-aminouracils, various aldehydes, and an active methylene (B1212753) compound, such as malononitrile (B47326) or a 1,3-dicarbonyl compound, to yield highly functionalized pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines. rsc.orgsemanticscholar.org These reactions often proceed through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The versatility of this approach allows for the generation of a diverse library of fused uracil derivatives by simply varying the starting components. For instance, the reaction of 6-aminouracil, an aromatic aldehyde, and dimedone can be efficiently carried out in a one-pot manner to produce pyrimido[4,5-b]quinolines. semanticscholar.org

The following table summarizes representative one-pot syntheses of fused uracil derivatives from 6-aminouracil precursors.

| Reactants | Product Type | Catalyst/Conditions | Yield (%) |

| 6-Aminouracil, Aromatic Aldehyde, Malononitrile | Pyrido[2,3-d]pyrimidines | Bi(OTf)3, Ethanol, 80 °C | High |

| 6-Aminouracil, Aromatic Aldehyde, Dimedone | Pyrimido[4,5-b]quinolines | Mechanochemical, Ball-mill | Good |

| 6-Aminouracil, Aldehyde, Secondary Amine | Pyrimido[4,5-d]pyrimidines | Acetic acid, Ethanol, RT | Good |

| 2-Hydroxynaphthalene-1,4-dione, 6-Aminouracil, Aromatic Aldehyde | Pyrimido[4,5-b]quinoline-tetraones | p-TSA, Aqueous media | Good |

This table presents generalized data from various sources and is for illustrative purposes.

Catalyst-Free and Environmentally Benign Reaction Conditions

The development of synthetic methods that minimize or eliminate the use of hazardous catalysts and solvents is a cornerstone of green chemistry. In the realm of uracil chemistry, significant strides have been made in developing catalyst-free and environmentally benign reaction conditions.

A noteworthy advancement is the use of visible light to promote reactions without the need for a photocatalyst. For example, the sulfenylation of 6-aminouracils at the C5-position has been achieved by reacting them with various thiols under irradiation from a compact fluorescent light (CFL) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. rsc.orgrsc.org This method provides a clean and energy-efficient route to C-S bond formation, yielding the desired products in good to excellent yields (59–94%). rsc.orgrsc.org

Another green approach involves mechanochemical synthesis using a ball mill, which is a solvent-free technique. This method has been successfully applied to the multicomponent synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines from 1,3-dicarbonyl compounds, 6-aminouracil, and aromatic aldehydes under catalyst-free conditions. rsc.org

Furthermore, catalyst-free conditions have been developed for the synthesis of N-phenylazo (triazine) derivatives of 6-aminouracil. citedrive.comresearchgate.net These reactions proceed efficiently at room temperature in pyridine, offering a simple, non-toxic, and eco-friendly process with broad substrate compatibility. citedrive.comresearchgate.net The use of water as a reaction medium is another important aspect of green chemistry, and several one-pot syntheses of bis(6-amino-1,3-dimethyluracil-5-yl)methanes have been reported to proceed efficiently in water at room temperature without any catalyst or additives. researchgate.net

| Reaction Type | Reactants | Conditions | Key Advantage |

| C-H Sulfenylation | 6-Aminouracils, Thiols | Visible light (CFL), DMSO, room temperature | Catalyst-free, energy-efficient |

| Multicomponent Synthesis | 1,3-Diketones, 6-Aminouracil, Aromatic Aldehydes | Ball-milling, solvent-free | Solvent-free, catalyst-free |

| Azo Coupling | 6-Aminouracil, Diazonium Salts | Pyridine, room temperature | Catalyst-free, mild conditions |

| Bis-uracil Methane Synthesis | 6-Amino-1,3-dimethyluracil, Aldehydes | Water, room temperature | Aqueous medium, catalyst-free |

This table presents generalized data from various sources and is for illustrative purposes.

Microwave-Assisted Synthesis in Uracil Chemistry

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgthieme-connect.com In uracil chemistry, microwave irradiation has been effectively employed for the synthesis of a wide range of derivatives, including fused heterocyclic systems. orientjchem.orgnih.govtandfonline.comrsc.orgtandfonline.comresearchgate.netresearchgate.net

The synthesis of substituted pyridopyrimidines, for example, has been achieved with excellent yields (74%–93%) via a Suzuki–Miyaura coupling reaction of 4-methylsulfanylpyrido[3,2-d]pyrimidines with various boronic acids under microwave irradiation. tandfonline.com This method offers an eco-friendly and efficient route to these important scaffolds. Similarly, microwave irradiation has been used to promote the synthesis of pyrazole-linked triazolo-pyrimidine hybrids in an ionic liquid, which can be recycled for several consecutive cycles. nih.gov

Furthermore, the condensation of 1,3-dimethyl-6-aminouracil with aldehydes to form bis(6-aminopyrimidonyl)methanes can be performed under thermal or microwave-assisted solvent-free conditions, providing a green and fast method for their preparation. researchgate.netresearchgate.net Microwave-assisted multicomponent reactions have also been developed for the synthesis of pyrrolo[2,3-d]pyrimidines from N,N-disubstituted-6-aminouracils, arylglyoxal monohydrates, and amines in acetic acid, offering good to excellent yields. beilstein-journals.org

| Product Type | Reactants | Conditions | Reaction Time | Yield (%) |

| Substituted Pyridopyrimidines | 4-Methylsulfanylpyrido[3,2-d]pyrimidine, Boronic acids | Microwave (120 W, 100 °C), Toluene/Ethanol | Varies | 74–93 |

| Pyrazole-linked Triazolo-pyrimidine Hybrids | Chalcones, 3-amino-1,2,4-triazole, Guanidine hydrochloride | Microwave, Ionic liquid | Varies | Good |

| Bis(6-aminopyrimidonyl)methanes | 1,3-Dimethyl-6-aminouracil, Aromatic Aldehydes | Microwave, Solvent-free | Short | Good |

| 5-Arylaminopyrrolo[2,3-d]pyrimidines | N,N-Disubstituted-6-aminouracil, Arylglyoxal monohydrate, Amines | Microwave, Acetic acid | Short | Good-Excellent |

This table presents generalized data from various sources and is for illustrative purposes.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and facile scalability. mdpi.comworktribe.comstrath.ac.ukchim.it The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrimidine derivatives, has demonstrated significant advantages over traditional batch processes. rsc.orguc.ptresearchgate.netnih.govresearchgate.net

A notable example is the two-step tandem synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors. rsc.orgresearchgate.net This method allows for the integration of multiple reaction steps into a single, continuous process, thereby avoiding the isolation and purification of intermediates. The use of microreactors enables precise control over reaction conditions, leading to excellent regioselectivity and yields ranging from 34.8% to 69.1% in a significantly shorter time (40 minutes) compared to batch conditions (48 hours). rsc.org

More complex systems, such as polyfluoro-substituted benzo orientjchem.orgrsc.orgimidazo[1,2-a]pyrimidine derivatives, have also been synthesized using an integrated flow system. nih.gov This approach allows for the generation and immediate use of unstable intermediates, which can be challenging in batch synthesis. The scalability of this method was demonstrated through a gram-scale synthesis, highlighting its potential for industrial applications. nih.gov The key benefits of employing flow chemistry in these syntheses include reduced reaction times, improved yields, and enhanced safety, particularly when dealing with hazardous reagents or intermediates.

| Product Type | Key Features of Flow Synthesis | Advantages over Batch Processing |

| Sugar-containing Pyrimidine Derivatives | Two-step tandem reaction in microreactors, enzyme catalysis (Lipozyme® TL IM). rsc.orgresearchgate.net | Reduced reaction time, avoidance of intermediate isolation, improved regioselectivity. rsc.org |

| Polyfluoro-substituted Benzo orientjchem.orgrsc.orgimidazo[1,2-a]pyrimidines | Integrated flow system for multi-step synthesis, generation of unstable intermediates in situ. nih.gov | Shorter reaction times, scalability, enhanced safety. nih.gov |

This table presents generalized data from various sources and is for illustrative purposes.

Synthesis of Novel Fused Uracil Derivatives Incorporating this compound Moieties

The 6-aminouracil scaffold, a close structural relative of this compound, is a versatile building block for the construction of a wide array of novel fused heterocyclic systems. semanticscholar.orgbenthamdirect.comrsc.orgscirp.orgscirp.orgsemanticscholar.orgresearchgate.net These fused derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. The reactivity of the 6-amino group and the adjacent C5 position allows for a variety of cyclocondensation reactions to form new rings fused to the pyrimidine core.

One of the most common strategies involves the reaction of 6-aminouracils with bifunctional electrophiles. For instance, the synthesis of pyrimido[4,5-b]quinolines can be achieved through a one-pot, three-component reaction of a 6-aminouracil, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone or barbituric acid. rsc.orgsemanticscholar.orgresearchgate.nettandfonline.com The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the 6-aminouracil and subsequent cyclization and aromatization.

Another important class of fused uracils are the pyrazolo[3,4-d]pyrimidines . These can be synthesized from 6-hydrazinyluracils, which are readily prepared from 6-chlorouracils. The 6-hydrazinyluracil can then be condensed with various dicarbonyl compounds or their equivalents to form the pyrazole (B372694) ring. scirp.orgresearchgate.netmdpi.comacs.orgresearchgate.net For example, reaction with a β-ketoester can lead to the formation of the pyrazolo[3,4-d]pyrimidine skeleton.

The synthesis of pyrrolo[2,3-d]pyrimidines has also been reported through multicomponent reactions of 6-aminouracils, arylglyoxal monohydrates, and amines or thiols under microwave irradiation. beilstein-journals.org These reactions provide a rapid and efficient route to these fused systems.

Furthermore, the reaction of 6-aminouracils with isatins can lead to the formation of complex spiro compounds, such as spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine] derivatives. researchgate.net

The table below provides a summary of synthetic routes to various fused uracil derivatives starting from 6-aminouracil analogues.

| Fused Heterocyclic System | Starting Materials from 6-Aminouracil Analogue | Key Reaction Type |

| Pyrimido[4,5-b]quinolines | 6-Aminouracil, Aromatic Aldehyde, Cyclic 1,3-Dicarbonyl Compound | Multicomponent, Knoevenagel/Michael/Cyclization |

| Pyrazolo[3,4-d]pyrimidines | 6-Hydrazinyluracil, β-Ketoester or equivalent | Condensation/Cyclization |

| Pyrrolo[2,3-d]pyrimidines | 6-Aminouracil, Arylglyoxal Monohydrate, Amine/Thiol | Multicomponent, Cyclocondensation |

| Spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine] | 6-Aminouracil, Isatin | Cyclocondensation |

This table presents generalized data from various sources and is for illustrative purposes.

Sophisticated Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis, Including Chemical Shift and Coupling Constant Interpretations

Proton (¹H) NMR spectroscopy of 5-Methyl-6-dimethylaminouracil reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons.

A hypothetical ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), would be expected to show the following key resonances:

N-H Protons: The protons on the nitrogen atoms of the uracil (B121893) ring (N1-H and N3-H) would likely appear as broad singlets in the downfield region of the spectrum, typically between δ 8.0 and 11.0 ppm. The exact chemical shift and broadness of these signals can be influenced by factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

5-Methyl Protons: The protons of the methyl group at the C5 position would give rise to a sharp singlet. This signal is anticipated to be in the range of δ 2.0-2.5 ppm. The singlet nature of this peak indicates no adjacent protons to couple with.

6-Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen at the C6 position would appear as a singlet, typically around δ 3.0-3.5 ppm. The equivalence of these protons suggests free rotation around the C6-N bond at room temperature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | 8.0 - 11.0 | Broad Singlet |

| N3-H | 8.0 - 11.0 | Broad Singlet |

| 5-CH₃ | 2.0 - 2.5 | Singlet |

| 6-N(CH₃)₂ | 3.0 - 3.5 | Singlet |

Note: These are predicted values and can vary based on experimental conditions.

Coupling constants (J), which describe the interaction between neighboring non-equivalent protons, are not expected for the primary signals in the ¹H NMR spectrum of this compound as all the proton groups are isolated from each other by quaternary carbons or nitrogen atoms.

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms are as follows:

Carbonyl Carbons (C2 and C4): The two carbonyl carbons in the uracil ring are the most deshielded and will appear significantly downfield, typically in the range of δ 150-170 ppm.

C6 Carbon: The carbon atom at the C6 position, bonded to the electron-donating dimethylamino group, is expected to resonate at a lower field than the C5 carbon, likely in the region of δ 140-150 ppm.

C5 Carbon: The C5 carbon, attached to the methyl group, would likely appear in the range of δ 90-100 ppm.

6-Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group are expected to have a chemical shift in the range of δ 35-45 ppm.

5-Methyl Carbon: The carbon of the methyl group at the C5 position would be the most shielded, appearing furthest upfield, typically between δ 10-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 170 |

| C4 | 150 - 170 |

| C6 | 140 - 150 |

| C5 | 90 - 100 |

| 6-N(CH₃)₂ | 35 - 45 |

| 5-CH₃ | 10 - 20 |

Note: These are predicted values and can vary based on experimental conditions.

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

While the one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR experiments would be instrumental in confirming the assignments and elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For this compound, no cross-peaks would be expected in a standard COSY spectrum due to the lack of proton-proton coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. For this compound, an HMQC or HSQC spectrum would show cross-peaks connecting the ¹H signal of the 5-methyl group to its corresponding ¹³C signal, and the ¹H signal of the 6-dimethylamino groups to their ¹³C signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum could potentially show a cross-peak between the protons of the 5-methyl group and the protons of the 6-dimethylamino group, which would indicate that these two groups are close to each other in space.

Dynamic NMR Spectroscopy for Conformational Analysis and Rotational Barriers

The dimethylamino group at the C6 position of this compound introduces the possibility of restricted rotation around the C6-N bond due to partial double bond character. This can lead to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals for the dimethylamino protons. At high temperatures, where rotation around the C6-N bond is fast on the NMR timescale, a single sharp singlet would be observed for the two methyl groups. As the temperature is lowered, the rotation becomes slower, and if the barrier to rotation is high enough, the signal may broaden and eventually split into two distinct signals, corresponding to the two non-equivalent methyl groups in a fixed conformation. From the coalescence temperature (the temperature at which the two signals merge into one broad peak), it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound (C₇H₁₁N₃O₂), the expected molecular weight is approximately 169.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for uracil derivatives often involve the cleavage of the ring and the loss of small neutral molecules like CO, HNCO, and radicals from the substituents. For this compound, characteristic fragment ions could arise from:

Loss of a methyl radical (•CH₃) from the dimethylamino group.

Cleavage of the dimethylamino group.

Retro-Diels-Alder type cleavage of the uracil ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, typically to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, an HRMS measurement would confirm the molecular formula C₇H₁₁N₃O₂ by matching the experimentally determined exact mass with the theoretically calculated mass.

Coupled Techniques (e.g., LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely utilized coupled technique for the dual purpose of separating components within a mixture and confirming the identity of the target compound. In the context of this compound, LC-MS is instrumental in assessing its purity and verifying its molecular weight.

The process begins with the introduction of the sample into a liquid chromatograph, where it is passed through a column. The differential interactions between the compound and the stationary phase of the column lead to its separation from any impurities. The retention time, the time it takes for this compound to travel through the column, is a characteristic parameter under specific chromatographic conditions and serves as an initial identifier.

Following chromatographic separation, the eluted compound is introduced into the mass spectrometer. Here, it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected molecular ion peak would correspond to its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, further solidifying the compound's identity by allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the molecular ion and analyzing the resulting fragmentation pattern, which is unique to the molecule's structure.

The combination of the retention time from the liquid chromatography and the mass spectral data provides a high degree of confidence in both the identity and purity of this compound.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups.

For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its structural features. The uracil ring itself will have characteristic vibrations. The presence of the C=O (carbonyl) groups in the uracil ring would result in strong absorption bands typically in the region of 1650-1750 cm⁻¹. The N-H bonds of the uracil ring, if present in their tautomeric form, would show stretching vibrations in the range of 3200-3500 cm⁻¹. The C-N stretching vibrations of the dimethylamino group would appear in the 1000-1350 cm⁻¹ region. The C-H stretching vibrations of the methyl group would be observed around 2850-3000 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of the key functional groups within the this compound molecule, providing crucial structural information.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Carbonyl) | 1650-1750 |

| N-H (Amine/Amide) | 3200-3500 |

| C-N (Amine) | 1000-1350 |

| C-H (Alkyl) | 2850-3000 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

The uracil ring in this compound contains conjugated double bonds, which are responsible for its absorption in the UV region. The presence of the methyl and dimethylamino substituents on the uracil ring will influence the energy of these electronic transitions and thus the λmax. The dimethylamino group, being an electron-donating group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to unsubstituted uracil.

The UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable solvent and measuring its absorbance at different wavelengths. The resulting spectrum, with its characteristic λmax and molar absorptivity, can be used for quantitative analysis as well as for providing qualitative information about the electronic nature of the molecule. Studies on similar molecules, such as 6-amino-1-methyl and 6-amino-1,3-dimethyl uracils, have explored the effect of solvents on their electronic transitions orientjchem.org.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide the absolute stereochemistry of a chiral molecule and detailed insights into how molecules are arranged in a crystal lattice (crystal packing).

For this compound, which is an achiral molecule, the primary application of X-ray crystallography would be to determine its crystal structure. This would involve growing a single crystal of the compound and then diffracting a beam of X-rays off of it. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

The data obtained from X-ray crystallography would reveal the bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would show how the individual molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonding or van der Waals forces. This information is invaluable for understanding the physical properties of the compound, such as its melting point and solubility. While no specific crystal structure for this compound is publicly available, studies on related uracil derivatives, such as 6-methyluracil (B20015), have revealed polymorphic forms with different crystal packing arrangements nih.gov.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This information is crucial for verifying the empirical formula of a newly synthesized compound or for confirming the purity of a known compound.

For this compound (C₇H₁₁N₃O₂), the theoretical elemental composition can be calculated based on its chemical formula and the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).

The experimental elemental analysis would be performed using an elemental analyzer. A small, accurately weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. From these quantities, the percentage of each element in the original sample can be determined.

A comparison of the experimentally determined elemental percentages with the theoretically calculated values serves as a critical check of the compound's purity and identity. A close agreement between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized and is of high purity.

Theoretical Elemental Composition of this compound (C₇H₁₁N₃O₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 45.90 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 6.07 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 22.94 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 17.47 |

| Total | 183.21 | 100.00 |

Computational Chemistry Approaches for 5 Methyl 6 Dimethylaminouracil Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for modeling the interaction between a small molecule ligand, such as 5-Methyl-6-dimethylaminouracil, and a macromolecular target, typically a protein or nucleic acid.

Molecular docking simulations can predict how this compound fits into the binding site of a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's active site and then using a scoring function to estimate the binding affinity for each pose. A higher score generally indicates a more stable interaction and a higher likelihood of biological activity. For instance, in studies of similar pyrimidine (B1678525) derivatives, docking has been successfully used to predict binding energies with receptors like human cyclin-dependent kinase-2 nih.gov. The binding affinity is often expressed in kcal/mol, with more negative values indicating stronger binding. Key interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are also identified during this process.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | 3 |

| Interacting Residues | GLU85, LYS33, ASP145 |

| Hydrophobic Interactions | LEU25, VAL78, ILE130 |

Note: This data is illustrative and based on typical results for similar compounds.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. In the context of this compound, virtual screening can be employed to identify analogues with potentially improved binding affinities or other desirable properties. This process involves docking a large number of chemically related compounds against a specific biological target. The results are then ranked based on their predicted binding scores, allowing researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates. Studies on other heterocyclic compounds have demonstrated the utility of virtual screening in identifying potent inhibitors for various therapeutic targets nih.govresearchgate.net.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties with high accuracy.

DFT calculations can be used to determine the electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. These calculations can also provide insights into the molecule's dipole moment and polarizability, which are crucial for understanding its interactions with other molecules and its behavior in different solvent environments. For related uracil (B121893) derivatives, DFT has been used to investigate their vibrational spectra and molecular structure nih.gov.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.8 |

Note: This data is hypothetical and for illustrative purposes.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, this technique could be instrumental in designing and optimizing new ligands with enhanced biological activity.

A hypothetical pharmacophore model for a target interacting with this compound would likely include features such as hydrogen bond donors and acceptors from the uracil ring, and a hydrophobic feature corresponding to the methyl group. The dimethylamino group could also contribute as a hydrogen bond acceptor or a hydrophobic feature. By creating a library of known active and inactive molecules that are structurally related to this compound, a statistically validated pharmacophore model could be generated. This model would then serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with a high probability of binding to the same target.

Table 1: Potential Pharmacophore Features of this compound and Their Postulated Roles in Ligand Design

| Feature | Location on this compound | Potential Role in Ligand-Target Interaction |

| Hydrogen Bond Donor | N1-H and N3-H of the uracil ring | Formation of key hydrogen bonds with the target protein. |

| Hydrogen Bond Acceptor | C2=O and C4=O of the uracil ring, Nitrogen of the dimethylamino group | Acceptance of hydrogen bonds from the target protein. |

| Hydrophobic Feature | C5-Methyl group, Dimethylamino group | Van der Waals interactions within a hydrophobic pocket of the target. |

| Aromatic Ring | Pyrimidine ring of uracil | Potential for π-π stacking interactions with aromatic residues in the target. |

This table is illustrative and based on the general principles of pharmacophore modeling for uracil derivatives. Specific features would need to be validated through experimental and computational studies.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. For this compound, MD simulations would be invaluable for understanding its binding mechanism and the stability of the ligand-protein complex.

By placing this compound in the binding site of a target protein, an MD simulation could reveal the key amino acid residues involved in the interaction. It would also allow for the calculation of binding free energies, providing a quantitative measure of the affinity of the compound for its target. Furthermore, these simulations can explore the conformational landscape of this compound, identifying the low-energy conformations that are most likely to be biologically active.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for Studying this compound-Protein Interactions

| Parameter | Example Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | To describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | To simulate the aqueous solvent environment. |

| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of conformational space. |

| Ensemble | NVT, NPT | To maintain constant temperature and pressure. |

| Analysis Methods | RMSD, RMSF, Hydrogen Bond Analysis, MM/PBSA or MM/GBSA | To analyze the stability of the complex and calculate binding free energy. |

This table presents typical parameters for MD simulations and would need to be optimized for a specific study of this compound.

Integration of In Silico and In Vitro/In Vivo Screening Data

The true power of computational chemistry is realized when it is integrated with experimental data. A synergistic approach combining in silico predictions with in vitro and in vivo screening is essential for the successful discovery of new drugs. For this compound, this integration would involve a feedback loop where computational models guide experimental testing, and the results of these experiments are used to refine the computational models.

For instance, virtual screening based on a pharmacophore model of this compound could identify a set of promising hit compounds. These compounds would then be synthesized and tested in biological assays (in vitro). The experimental activity data would be used to improve the pharmacophore model or to develop quantitative structure-activity relationship (QSAR) models. The most promising compounds from in vitro testing could then be advanced to in vivo studies in animal models.

Machine Learning Applications in Predicting Biological Activity and Compound Design

Machine learning (ML) is revolutionizing drug discovery by enabling the analysis of large and complex datasets. In the context of this compound, ML models could be trained to predict its biological activity, toxicity, and pharmacokinetic properties.

By compiling a dataset of uracil derivatives with known biological activities, various ML algorithms, such as random forests, support vector machines, or deep neural networks, could be trained to recognize the structural features that are important for a particular activity. These trained models could then be used to predict the activity of novel compounds, including new derivatives of this compound, before they are synthesized. Generative ML models could even be used to design entirely new molecules with desired properties based on the chemical space around this compound.

Table 3: Potential Machine Learning Applications in this compound Research

| Application | Machine Learning Algorithm | Required Data | Potential Outcome |

| Biological Activity Prediction | Random Forest, Gradient Boosting, Deep Neural Networks | A dataset of uracil derivatives with measured biological activity (e.g., IC50 values). | A predictive model that can estimate the biological activity of new this compound analogs. |

| ADMET Prediction | Support Vector Machines, k-Nearest Neighbors | A dataset of compounds with known Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | A model to predict the drug-likeness and potential toxicity of this compound derivatives. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | A large library of known drug-like molecules. | Generation of novel molecular structures similar to this compound with optimized properties. |

This table outlines potential applications and is contingent on the availability of suitable training data.

Biological Activities and Therapeutic Potential of 5 Methyl 6 Dimethylaminouracil Derivatives

Anticancer and Antiproliferative Activities

Uracil (B121893) derivatives have been a cornerstone in cancer chemotherapy, with compounds like 5-Fluorouracil being used for decades. Research into novel derivatives continues to reveal potent agents that can inhibit cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Line Proliferation

A significant body of research has demonstrated the cytotoxic and antiproliferative effects of uracil derivatives against a wide array of cancer cell lines. For instance, 5-cinnamoyl-6-aminouracil derivatives have shown cytotoxic activity against L1210 leukemia cells. nih.gov Similarly, novel pyran-based uracils have been found to significantly inhibit the proliferation of hepatocellular carcinoma (HepG2) and ovarian cancer (SKOV3) cell lines. tandfonline.com

The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), with lower values indicating higher potency. Studies on various uracil derivatives have yielded promising results across different cancer types. For example, certain thiazolidinone/uracil derivatives exhibit potent activity, with GI₅₀ values ranging from 1.10 µM to 1.80 µM against a panel of four cancer cell lines. nih.gov Another study on 5,5′-(arylmethylene)bis(6-aminouracils) reported IC₅₀ values as low as 9.3 µM against the MCF-7 breast cancer cell line. nih.gov

Table 1: Antiproliferative Activity of Selected Uracil Derivatives Against Cancer Cell Lines

Targeting Specific Oncogenic Pathways (e.g., VEGFR-2 inhibition)

A key strategy in modern cancer drug development is the targeted inhibition of specific signaling pathways that are crucial for tumor growth and survival. Angiogenesis, the formation of new blood vessels, is a critical process for tumor progression and is primarily driven by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Uracil derivatives have emerged as promising inhibitors of this pathway.

By designing molecules that fit into the ATP-binding pocket of the VEGFR-2 kinase domain, researchers have successfully created potent inhibitors. For example, a series of uracil derivatives were designed and synthesized based on a lead compound identified through virtual screening, with one compound (A4) exhibiting a very potent inhibitory activity with an IC₅₀ value of 0.029 µM against VEGFR-2. nih.govresearchgate.net This inhibition of VEGFR-2 blocks the downstream signaling that leads to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply. nih.gov

Beyond VEGFR-2, other oncogenic pathways can also be targeted. Certain uracil-containing thiazole derivatives have been identified as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E kinase, with one compound showing IC₅₀ values of 91 nM and 93 nM, respectively. nih.gov

Antiviral Activities

The structural similarity of uracil derivatives to natural nucleosides allows them to interfere with viral replication, making them a rich source for the development of antiviral agents.

Efficacy against RNA and DNA Viruses (e.g., HIV, Herpes, SARS-CoV-2)

Derivatives of uracil have shown a broad spectrum of activity against various DNA and RNA viruses. Historically, uracil-based compounds have been pivotal in the fight against Human Immunodeficiency Virus (HIV) and Herpes Simplex Viruses (HSV). conicet.gov.ar For instance, ether derivatives of 5-hydroxymethyldeoxyuridine have been found to be markedly inhibitory against the herpesvirus responsible for infectious bovine rhinotracheitis, with a potency comparable to 5-iododeoxyuridine. nih.gov

The development of nucleoside reverse transcriptase inhibitors (NRTIs) was a major breakthrough in HIV therapy. These agents, which are analogs of natural nucleosides, are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme, leading to termination of the chain. nih.govachengula.com While specific data on 5-Methyl-6-dimethylaminouracil is limited, the broader class of 5- and 6-substituted uracils has been extensively explored for anti-HIV activity. conicet.gov.ar Furthermore, research has demonstrated that certain antimicrobial peptoids, which can be seen as mimics of natural defense molecules, exhibit potent in vitro activity against both HSV-1 and SARS-CoV-2 by directly disrupting the viral envelope. nih.gov

Table 2: Antiviral Activity of Selected Uracil and Related Derivatives

Antimicrobial Activities

In addition to their anticancer and antiviral properties, uracil derivatives have been investigated for their potential to combat bacterial and fungal infections. The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens.

Research into 5-alkyl-6-substituted uracils has revealed compounds with significant antibacterial activity. In one study, a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were tested against a panel of Gram-positive and Gram-negative bacteria. nih.govmdpi.com One derivative, compound 6h, which features a 3-trifluoromethylphenyl-1-piperazinyl group, demonstrated potent, broad-spectrum antibacterial activity. nih.gov Another compound from the same series showed moderate activity specifically against Gram-positive bacteria. nih.govmdpi.com However, the tested compounds were found to be largely inactive against the pathogenic fungus Candida albicans. nih.govmdpi.com Other studies on fused 6-amino-2-thiouracils have also shown varied inhibitory effects against different bacteria and fungi, indicating that the antimicrobial activity is highly dependent on the specific substitutions on the uracil ring. ekb.eg

Table 3: Antimicrobial Activity of Selected Uracil Derivatives

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

Derivatives of uracil have been a subject of extensive research to evaluate their potential as antimicrobial agents. Studies have explored the efficacy of various substituted uracils against a range of pathogenic bacteria. In one such study, a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were synthesized and tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.

The antibacterial activity was found to be largely dependent on the nature of the substituents on the uracil ring. nih.gov Notably, the 3-trifluoromethylphenyl-1-piperazinyl derivative of 5-n-propyluracil (compound 6h in the study) demonstrated potent, broad-spectrum antibacterial activity. nih.gov Another compound, a 5-ethyluracil derivative with a 4-methyl-1-piperazinyl substituent (compound 6b ), showed moderate activity, which was limited to the tested Gram-positive bacteria. nih.gov The Gram-positive bacteria Micrococcus luteus was generally found to be the most sensitive to this series of 6-piperazino uracil derivatives. nih.gov

The results of the primary screening, based on the inhibition zone diameter, are summarized below.

(-) indicates inactive (inhibition zone < 10 mm).

Antifungal Efficacy

The exploration of uracil derivatives for antifungal properties has also been undertaken. However, the outcomes have been less promising compared to their antibacterial potential. In the same study that identified antibacterial candidates, the synthesized 5-alkyl-6-(4-substituted-1-piperazinyl)uracils and related 8-alkyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-diones were tested against the yeast-like pathogenic fungus Candida albicans. nih.gov

The results indicated that all the tested compounds were practically inactive against Candida albicans. nih.gov This suggests that this specific class of uracil derivatives may not be suitable candidates for developing new antifungal agents. nih.gov Similarly, another study involving substituted 5,6-dihydro-5-nitrouracils found no significant inhibition of growth against Candida albicans and Trichophyton mentagrophytes. nih.gov

Antimycobacterial Potential

A significant area of investigation for uracil derivatives is their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has demonstrated that certain 5-arylaminouracil derivatives are capable of inhibiting the active division of Mycobacterium tuberculosis cells. mdpi.com

Several compounds in this class showed total inhibition of mycobacterial growth at concentrations ranging from 5–40 μg/mL. mdpi.com One particular derivative exhibited higher activity against a multi-drug resistant strain (MS-115) than against the sensitive laboratory strain (H37Rv), highlighting its potential to combat resistant forms of tuberculosis. mdpi.com

The inhibitory concentrations for several 5-arylaminouracil derivatives are presented below.

Anti-inflammatory Properties

Pyrimidine (B1678525) derivatives, the core structure of this compound, are recognized for a wide range of biological activities, including anti-inflammatory properties. nih.govmdpi.com The mechanism of action for their anti-inflammatory effects is often associated with the inhibition of key enzymes in the inflammatory pathway. nih.gov

Extensive research suggests that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting crucial inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.gov By suppressing the activity of COX-2, these compounds can reduce the production of prostaglandins, which are key contributors to inflammation and pain. nih.gov Some pyrimidine derivatives have also been shown to inhibit other inflammatory mediators like nitric oxide (NO), various cytokines, and chemokines. nih.gov

In a study focused on 6-methyluracil (B20015) derivatives, several synthesized compounds, specifically 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thiones and their derivatives, were evaluated for in vivo anti-inflammatory activity. Most of the tested compounds exhibited anti-inflammatory effects, with some demonstrating higher activity than the commonly used anti-inflammatory drug, acetylsalicylic acid. nih.gov

Potential in Neurological Disorders (e.g., Alzheimer's Disease)

Derivatives of 6-methyluracil have emerged as promising candidates for the therapeutic intervention of Alzheimer's disease. Alzheimer's is characterized by the loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine. researchgate.net A primary therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine. researchgate.net

Novel 6-methyluracil derivatives have been designed and synthesized to act as potent, reversible inhibitors of AChE. nih.gov Some of these compounds exhibit remarkable selectivity for human AChE over human butyrylcholinesterase (hBuChE), with inhibitory potency in the nanomolar range. nih.gov Molecular modeling studies indicate that these compounds can act as bifunctional inhibitors, binding to both the catalytic active site and the peripheral anionic site of the AChE enzyme. nih.gov

Crucially, in vivo experiments have shown that these 6-methyluracil derivatives are capable of crossing the blood-brain barrier and inhibiting AChE within brain tissue. nih.gov In murine models of Alzheimer's disease, the most potent inhibitor from the series was found to improve working memory and significantly decrease the number and area of β-amyloid peptide plaques in the brain, which are a key pathological hallmark of the disease. nih.gov

Other Reported Pharmacological Effects

Beyond the activities previously detailed, the uracil scaffold is a privileged structure in medicinal chemistry, leading to the investigation of its derivatives for a wide array of other pharmacological effects.

Antiviral Activity: A large number of uracil non-nucleoside derivatives have been reported to possess antiviral properties. nih.gov Specifically, some 5-arylaminouracil derivatives, in addition to their antimycobacterial effects, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, a critical enzyme for HIV replication. mdpi.com This dual action makes them attractive targets for further modification in the search for agents to treat HIV and Mycobacterium tuberculosis co-infections. mdpi.com

Anticancer and Antiproliferative Activity: Uracil and its derivatives are well-known for their chemotherapeutic efficacy, often by inhibiting enzymes responsible for DNA biosynthesis. nih.gov Various derivatives have shown potential anticancer and antiproliferative activities in different studies. ymerdigital.com

Cell Proliferation Stimulation: In contrast to antiproliferative effects, certain 6-substituted uracil derivatives have been evaluated for their ability to stimulate cell proliferation. In a study using immortalized lung epithelial cells, compounds such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil demonstrated a high proliferative activity in vitro. nih.gov This suggests their potential for development as drugs that could accelerate lung regeneration. nih.gov

Elucidating Mechanisms of Action of 5 Methyl 6 Dimethylaminouracil Derivatives

Enzyme Inhibition Studies

The structural scaffold of 5-Methyl-6-dimethylaminouracil provides a versatile platform for the design of enzyme inhibitors. The methyl group at the 5-position and the dimethylamino group at the 6-position of the uracil (B121893) ring can be systematically modified to optimize binding affinity and selectivity for the active sites of various enzymes. The following sections detail the research findings related to the inhibition of specific enzymes by derivatives of this compound.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Consequently, DHFR is a well-established target for anticancer and antimicrobial therapies.

While direct studies on this compound are limited, research on structurally related pyrimidine (B1678525) and pyridopyrimidine derivatives provides insights into their potential as DHFR inhibitors. For instance, a series of 6-substituted pyrrolo[2,3-d]pyrimidines has been evaluated for dual inhibition of DHFR and thymidylate synthase. Molecular modeling studies have shown that these compounds can effectively interact with the active sites of human DHFR nih.gov. The inhibitory activity is influenced by the nature of the substituent at the C6 position of the pyrimidine ring.

One study on 2,3,6-substituted quinazolin-4(3H)-ones, which share a similar heterocyclic core, identified compounds with potent DHFR inhibition, with IC50 values as low as 0.02 µM against bovine liver DHFR nih.gov. Structure-activity relationship (SAR) studies of various DHFR inhibitors have highlighted the importance of the pyrimidine core in binding to the enzyme's active site researchgate.netnih.gov. These findings suggest that the 5-methyl-6-aminouracil scaffold could serve as a valuable template for the design of novel DHFR inhibitors.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition by Selected Pyrimidine Derivatives Note: Data for illustrative purposes based on related compounds, as direct data for this compound derivatives is not available.

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference Compound |

| 2,3,6-substituted quinazolin-4(3H)-ones | Bovine Liver DHFR | 0.02 | Methotrexate |

| 6-substituted pyrimidine derivatives | Human DHFR | 3.1 | Methotrexate |

| 1,3,5-triazine analogues | Human DHFR | 0.002 | Methotrexate |

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of DNA. As such, TS is a prime target for cancer chemotherapy nih.gov. The uracil core of this compound makes its derivatives logical candidates for TS inhibition.

Studies on 5,6-disubstituted uracil derivatives have demonstrated their potential as inhibitors of thymidine (B127349) phosphorylase, an enzyme related to thymidylate metabolism nih.gov. Furthermore, a study on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines identified a potent dual inhibitor of human TS and DHFR, with an IC50 value of 40 nM for TS ebi.ac.uk. This highlights the potential of the 6-substituted pyrimidine scaffold in targeting this enzyme.

The mechanism of TS inhibition often involves the formation of a stable ternary complex between the inhibitor, the enzyme, and the cofactor 5,10-methylenetetrahydrofolate, which blocks the normal catalytic cycle nih.gov. The nature and position of substituents on the uracil ring are critical for inhibitory activity.

Table 2: Thymidylate Synthase (TS) Inhibition by Selected Uracil and Pyrimidine Derivatives Note: Data for illustrative purposes based on related compounds, as direct data for this compound derivatives is not available.

| Compound/Derivative Class | Target Enzyme | IC50 (nM) | Reference Compound |

| 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine | Human TS | 40 | 5-Fluorouracil |

| Nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine analogues | Human TS | 110 - 4600 | 5-Fluorouracil |

Orotate (B1227488) Phosphoribosyltransferase (ODCase) Inhibition

Orotate phosphoribosyltransferase (OPRTase), also known as orotidine-5'-phosphate decarboxylase (ODCase) in the bifunctional human enzyme UMP synthase, is involved in the de novo biosynthesis of pyrimidine nucleotides. It catalyzes the conversion of orotate and phosphoribosyl pyrophosphate to orotidine (B106555) 5'-monophosphate nih.govnih.gov. Inhibition of this enzyme can disrupt DNA and RNA synthesis, making it a target for antimicrobial and anticancer therapies.

While specific studies on the inhibition of ODCase by 6-aminouracil (B15529) derivatives are scarce, the structural similarity of the uracil core to the natural substrate, orotate, suggests a potential for interaction. Research on orotate-mimetic inhibitors has provided insights into the structural requirements for binding to the OPRTase active site nih.govnih.gov. One study identified 4-hydroxy-6-methylpyridin-2(1H)-one as a potent inhibitor, highlighting the importance of the heterocyclic ring and its substituents in binding energetics nih.govnih.gov. The expression of OPRT has been correlated with the sensitivity of some cancers to 5-fluorouracil, as it is involved in the activation of this prodrug unica.it. Further investigation is needed to explore the potential of this compound derivatives as direct inhibitors of this enzyme.

HIV-1 Reverse Transcriptase (RT) Inhibition

HIV-1 Reverse Transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus, responsible for transcribing the viral RNA genome into DNA. It is a primary target for antiretroviral therapy, with a major class of drugs being non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Research has shown that derivatives of 6-methyluracil (B20015) can act as potent NNRTIs. A study on N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils identified several compounds with significant inhibitory activity against HIV-1 RT nih.gov. These compounds, considered hybrid analogues of known NNRTIs, displayed IC50 values in the low micromolar range, comparable to the established drug nevirapine (B1678648) nih.gov.

The structure-activity relationship studies revealed that the nature of the substituents at both the N-1 and C-5 positions of the uracil ring significantly influences the inhibitory potency. Molecular docking studies indicated that these derivatives bind to the allosteric NNRTI binding pocket of the enzyme nih.gov.

Table 3: HIV-1 Reverse Transcriptase (RT) Inhibition by N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracil Derivatives

| Compound | R1 (at N-1) | R2 (at C-5) | IC50 (µM) |

| 1a | Cyclopropylmethyl | -NHCH2-(4-chlorophenyl) | 2.15 |

| 1d | Cyclopropylmethyl | -NHCH2-(3,5-dimethylphenyl) | 0.82 |

| 1j | Isopropyl | -NHCH2-(4-chlorophenyl) | 5.09 |

| Nevirapine | - | - | 10.60 |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological disorders.

A study investigating various uracil derivatives for their inhibitory activity against AChE and BChE revealed that the uracil scaffold can be a promising starting point for the design of new cholinesterase inhibitors nih.govnih.govresearchgate.net. The study showed that different substitutions on the uracil ring lead to varying degrees of inhibition for both enzymes nih.govresearchgate.net. Although this compound was not specifically tested, the data from other derivatives provide valuable insights. For instance, 6-methyluracil and 1,3-dimethyluracil (B184088) were among the compounds evaluated researchgate.net.

The mechanism of inhibition is believed to involve the obstruction of the active site entrance by the inhibitor scaffold nih.govnih.govresearchgate.net. Molecular docking and dynamics simulations have helped to elucidate the key interactions between the uracil derivatives and the amino acid residues in the active sites of AChE and BChE nih.govnih.govresearchgate.net.

Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Selected Uracil Derivatives

| Compound | IC50 AChE (µM) | IC50 BChE (µM) |

| 5-Fluorouracil | 0.236 | 0.345 |

| 6-Methyluracil | 0.191 | 0.368 |

| 1,3-Dimethyluracil | 0.388 | 0.544 |

| Neostigmine (Reference) | 0.136 | 0.084 |

VEGFR-2 Kinase Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Therefore, inhibitors of VEGFR-2 kinase are important anticancer agents.

The pyrimidine scaffold, which forms the core of this compound, is a common feature in many known VEGFR-2 inhibitors nih.govresearchgate.net. Numerous studies have demonstrated that pyrimidine derivatives can potently and selectively inhibit VEGFR-2 kinase activity nih.govresearchgate.net. For example, a series of 1,6-dihydropyrimidine derivatives showed remarkable VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range nih.gov.

Structure-activity relationship studies of various pyrimidine-based VEGFR-2 inhibitors have shown that substitutions at the C5 and C6 positions can significantly impact potency and selectivity nih.govresearchgate.net. The dimethylamino group at the C6 position of the target compound could potentially engage in hydrogen bonding interactions within the ATP-binding site of the kinase, a common feature of many kinase inhibitors.

Table 5: VEGFR-2 Kinase Inhibition by Selected Pyrimidine Derivatives Note: Data for illustrative purposes based on related compounds, as direct data for this compound derivatives is not available.

| Compound/Derivative Class | IC50 (nM) | Reference Compound |

| 1,6-Dihydropyrimidine derivative | 198.7 | Sorafenib |

| Furo[2,3-d]pyrimidine derivative | 946 | Sorafenib |

| Thieno[2,3-d]pyrimidine derivative | 21 | Sorafenib |

SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition

No studies were identified that investigated the inhibitory activity of this compound or its derivatives against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). While research exists on other classes of uracil derivatives, such as N1,N3-disubstituted uracils, showing inhibition of SARS-CoV-2 RdRp, these findings are not applicable to the specific compound . General research into viral RdRp inhibitors continues to be a significant area of antiviral drug development, but data on this compound is absent.

Molecular Interactions with Key Biological Targets

The therapeutic and biological activities of this compound derivatives are fundamentally governed by their specific interactions with various biological macromolecules. These interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic forces, determine the affinity and selectivity of these compounds for their respective targets. Understanding these molecular interactions at an atomic level is crucial for the rational design of more potent and selective derivatives.

Derivatives of the uracil scaffold have been widely explored for their potential to interact with a range of biological targets, including enzymes and receptors. For instance, various substituted uracil analogs have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and casein kinase 2 (CK2), as well as ligands for receptors like the µ-opioid receptor. nih.govnih.govnih.gov The nature and position of substituents on the uracil ring play a critical role in defining the binding mode and affinity for these targets.